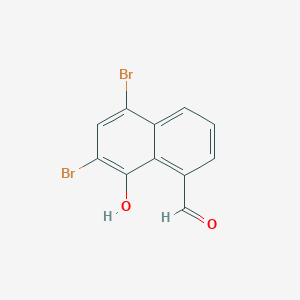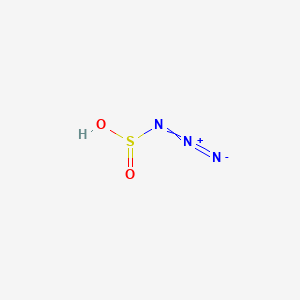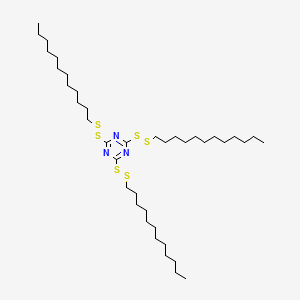
2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine: is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of three dodecyldisulfanyl groups attached to the triazine ring, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with dodecylthiol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dodecyldisulfanyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The dodecyldisulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dodecyldisulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its unique structure and reactivity may lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its ability to modify surfaces and interfaces makes it valuable in material science.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine is primarily based on its ability to undergo various chemical reactions. The dodecyldisulfanyl groups can interact with different molecular targets, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, including catalysis, surface modification, and drug development.
Molecular Targets and Pathways:
Catalysis: The compound can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
Surface Modification: The dodecyldisulfanyl groups can interact with surfaces, leading to the formation of self-assembled monolayers.
Drug Development:
Comparaison Avec Des Composés Similaires
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and use in spectrophotometric determination of metals.
2,4,6-Tris(trifluoromethyl)phenyl: Used in photochemical reactions and known for its unique electronic properties.
Uniqueness: 2,4,6-Tris(dodecyldisulfanyl)-1,3,5-triazine stands out due to the presence of long alkyl chains (dodecyldisulfanyl groups), which impart unique physical and chemical properties
Propriétés
Numéro CAS |
86906-93-6 |
|---|---|
Formule moléculaire |
C39H75N3S6 |
Poids moléculaire |
778.4 g/mol |
Nom IUPAC |
2,4,6-tris(dodecyldisulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C39H75N3S6/c1-4-7-10-13-16-19-22-25-28-31-34-43-46-37-40-38(47-44-35-32-29-26-23-20-17-14-11-8-5-2)42-39(41-37)48-45-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
Clé InChI |
AFDXHQPCQOERGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSSC1=NC(=NC(=N1)SSCCCCCCCCCCCC)SSCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


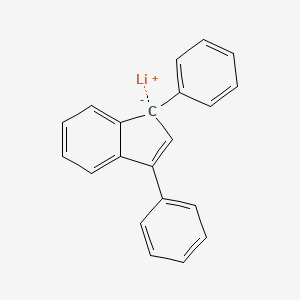
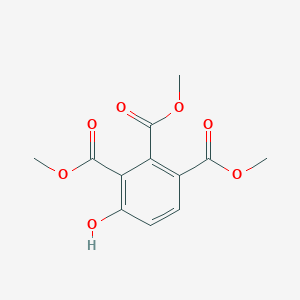
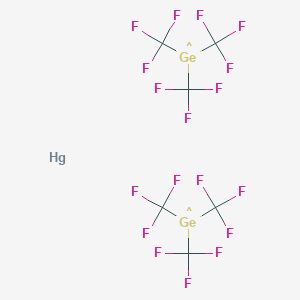

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)



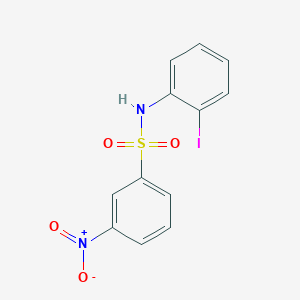
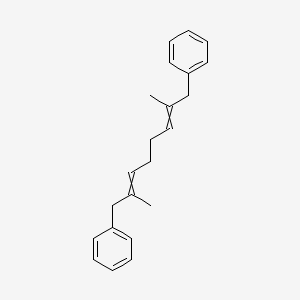
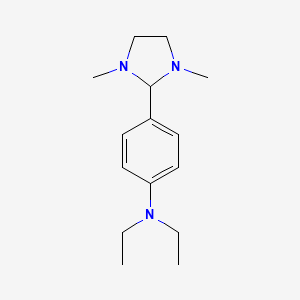
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
